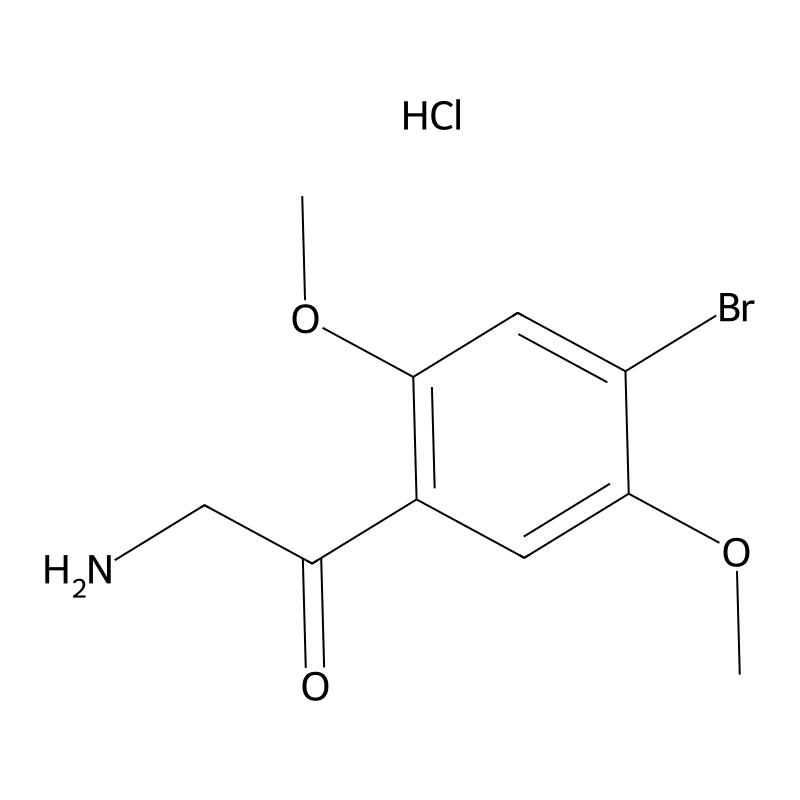

bk-2C-B (hydrochloride)

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Beta-keto 2C-B, commonly referred to as bk-2C-B (hydrochloride), is a synthetic compound belonging to the phenethylamine class. It is structurally related to 2C-B, a well-known psychedelic, but features a ketone functional group at the beta position of the ethyl chain. The systematic name for bk-2C-B is 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. This compound has garnered attention for its psychoactive properties, which include visual distortions, time perception alterations, and euphoric sensations, although it is reported to be more stimulating and less psychedelic than its parent compound, 2C-B .

The primary chemical reaction of interest involving bk-2C-B is its potential dimerization. In this process, the primary amine group of one molecule can react with the beta ketone of another molecule to form imine bonds, resulting in a dimeric structure. This reaction is reversible and pH-dependent, favoring slightly acidic conditions. At neutral pH, intramolecular reactions can also occur, leading to the formation of a purple pyrazine dimer. Hydrolysis of this dimer can regenerate bk-2C-B under acidic conditions .

Bk-2C-B primarily acts as a partial agonist at the serotonin 5-HT2A receptor. Its psychoactive effects are thought to stem from these interactions, which can lead to various subjective experiences such as visual hallucinations and altered states of consciousness. Limited data exist regarding its pharmacological profile, metabolism, and toxicity; therefore, caution is advised when considering its use .

The synthesis of bk-2C-B typically involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde:

- Grignard Reaction: Reacting with methylmagnesium bromide.

- Oxidation: Using pyridinium chlorochromate (PCC) to convert the alcohol intermediate back to a ketone.

- α-bromination: Halogenating the ketone.

- Reaction with Hexamethylenetetramine: This step produces the primary amine.

- Acid Hydrolysis: Converts the quaternary ammonium salt into the hydrochloride form of bk-2C-B.

This synthetic pathway has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .

Bk-2C-B has been primarily studied within research contexts due to its psychoactive properties. It has emerged on the market as a designer drug and is often sold as a research chemical. Its applications are mainly limited to academic studies focusing on its pharmacological effects and potential therapeutic uses in understanding serotonin receptor interactions .

Bk-2C-B shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:

| Compound | Structural Features | Psychoactive Effects | Distinctiveness |

|---|---|---|---|

| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine | Hallucinogenic effects | More psychedelic than bk-2C-B |

| 4-AcO-DMT | Acetylated derivative of psilocin | Psychedelic effects | Different mechanism of action via tryptamine pathways |

| Mescaline | Naturally occurring phenethylamine from peyote | Intense visual and auditory hallucinations | Natural source vs synthetic |

| BK-2C-E | Beta-keto analog of 2C-E | Stimulant effects | Similar structure but different functional groups |

Bk-2C-B's unique ketone substitution at the beta position differentiates it from these compounds, influencing both its pharmacological profile and subjective effects .

Delépine Reaction-Based Synthetic Pathways

The Delépine reaction represents a cornerstone methodology in the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, commonly referred to as bk-2C-B hydrochloride [2]. This synthetic approach employs hexamethylenetetramine as a key reagent for the formation of primary amines through a well-established mechanism involving quaternary ammonium salt intermediates [5].

The fundamental mechanism of the Delépine reaction involves the reaction of benzyl or alkyl halides with hexamethylenetetramine, followed by acid hydrolysis to yield primary amines [5]. In the context of bk-2C-B synthesis, this reaction pathway begins with the preparation of an alpha-brominated ketone intermediate, which subsequently undergoes nucleophilic substitution with hexamethylenetetramine [2]. The quaternary ammonium salt formed during this process is then subjected to hydrochloric acid hydrolysis to liberate the desired primary amine functionality [2].

Research conducted by Power and colleagues demonstrated the successful implementation of this synthetic route starting from 4-bromo-2,5-dimethoxybenzaldehyde [1]. The synthetic sequence encompasses several critical transformations: initial Grignard reaction using methylmagnesium bromide, followed by oxidation employing pyridinium chlorochromate, alpha-bromination, reaction with hexamethylenetetramine, and finally acid hydrolysis [1] [2].

The Delépine reaction offers several advantages in the synthesis of bk-2C-B, including selective access to primary amines without significant side reactions, utilization of readily accessible starting materials, and relatively mild reaction conditions [5]. However, this methodology also presents certain limitations, particularly the requirement for chloroform as a solvent, which poses toxicity concerns, and poor atom economy due to the formation of multiple equivalents of formaldehyde during the quaternary ammonium salt formation process [5].

Analytical characterization of products synthesized via the Delépine route has revealed interesting structural features [2]. Ion chromatography and X-ray crystallographic analysis of commercially obtained bk-2C-B samples indicated the presence of both hydrochloride and hydrobromide salt mixtures, suggesting that these materials were likely prepared using the hexamethylenetetramine route followed by hydrochloric acid hydrolysis [2].

Alternative Synthetic Routes for β-Ketophenethylamines

Beyond the Delépine reaction, several alternative synthetic methodologies have been developed for the preparation of beta-ketophenethylamine compounds [9]. These alternative routes often exploit different chemical transformations and may offer advantages in terms of yield, selectivity, or operational simplicity.

One significant alternative approach involves the direct oxidation of secondary alcohols to ketones using various oxidizing agents [16] [18]. Pyridinium chlorochromate has emerged as a particularly effective catalyst for the oxidation of alcohols to aldehydes and ketones, requiring only catalytic amounts (2 mol%) when used in conjunction with periodic acid as a co-oxidant [16]. This methodology provides high yields in short reaction times while maintaining relatively mild reaction conditions [16].

The oxidation mechanism proceeds through the formation of a chromate ester intermediate, where the carbon-oxygen double bond is formed when a base removes the proton on the carbon adjacent to the oxygen [18]. This process represents a type of elimination reaction, transforming a carbon-oxygen single bond into a carbon-oxygen double bond through the displacement of chromium as a leaving group [18].

Grignard chemistry also plays a crucial role in alternative synthetic pathways [15] [45]. The reaction between benzaldehyde derivatives and methylmagnesium bromide yields secondary alcohols, which can subsequently be oxidized to the corresponding ketones [45]. This two-step process provides excellent control over the stereochemistry and substitution patterns of the final products [15].

Alpha-halogenation reactions represent another important class of transformations in beta-ketophenethylamine synthesis [12] [19]. Treatment of ketones with bromine in the presence of acid results in the formation of new carbon-bromine bonds at the alpha position through an enol-mediated mechanism [19]. The acid catalyzes the formation of the enol tautomer, which acts as the active nucleophile in the subsequent bromination reaction [19].

Challenges in Salt Formation: Hydrochloride vs. Hydrobromide Polymorphism

The formation of pharmaceutical salts from beta-ketophenethylamine compounds presents significant challenges related to polymorphism and crystal structure stability [2] [11]. X-ray crystallographic analysis has revealed that bk-2C-B exists in multiple polymorphic forms depending on the specific salt form and crystallization conditions employed [2].

Polymorphism in pharmaceutical salts can significantly impact various physicochemical properties, including solubility, bioavailability, and chemical stability [38] [41]. The ability of a compound to exist in multiple crystalline forms represents a fundamental challenge in pharmaceutical development, as different polymorphs may exhibit markedly different therapeutic performance [41].

Research has demonstrated that purchased bk-2C-B samples consist of mixed hydrochloride and hydrobromide salt forms, which exist as distinct polymorphs with different crystal packing arrangements [2]. This observation suggests that the synthetic methodology employed during commercial preparation may inadvertently lead to the co-formation of multiple salt forms [2].

The mechanism of salt formation involves proton transfer between the basic amine functionality and the acidic counterion [26] [37]. For phenethylamine derivatives, the nitrogen atom acts as a proton acceptor, forming ionic bonds with halide anions to generate the corresponding hydrochloride or hydrobromide salts [26]. The specific conditions employed during salt formation, including solvent selection, temperature, and crystallization rate, can significantly influence the resulting polymorphic form [11] [38].

Comparative studies of ethylone hydrochloride polymorphs have provided valuable insights into the structural factors governing polymorph stability [11]. Two distinct polymorphic forms were identified, designated as polymorph 1A and polymorph 1B, which differ primarily by a 180-degree rotation about the carbon-carbon bond linking the carbonyl group and side chain to the phenyl ring [11]. These conformational differences lead to distinct packing arrangements and different intermolecular hydrogen bonding patterns [11].

| Property | Polymorph 1A | Polymorph 1B |

|---|---|---|

| Space Group | P2₁2₁2₁ | P2₁/c |

| Formation Conditions | Ethereal hydrogen chloride | Methanolic hydrogen chloride |

| Crystal Morphology | Fine needles | Large blocks |

| Carbonyl Frequency (cm⁻¹) | 1673 | 1687 |

| Torsion Angle (°) | 7.9 | 21.8 |

The thermal stability of different polymorphic forms represents another critical consideration in salt formation [11] [38]. Thermal analysis has indicated that certain polymorphs may decompose before melting, while others exhibit distinct melting behaviors [11]. These differences in thermal properties can have significant implications for processing and storage conditions [38].

Crystallization solvent selection plays a crucial role in determining the final polymorphic outcome [11] [40]. Studies have shown that polymorph 1A forms preferentially when the free base is treated with ethereal hydrogen chloride, while polymorph 1B results from treatment with methanolic hydrogen chloride [11]. Temperature also influences polymorph selection, with recrystallization from methanol-water mixtures at elevated temperatures favoring polymorph 1A, while room temperature crystallization typically yields polymorph 1B [11].

The challenges associated with hydrochloride versus hydrobromide salt formation extend beyond simple polymorphism to include considerations of chemical stability and hygroscopicity [23] [38]. Research on pharmaceutical salts has demonstrated that hydrobromide salts may exhibit different dissolution behaviors and stability profiles compared to their hydrochloride counterparts [23]. These differences can impact the overall pharmaceutical performance and regulatory acceptability of the final drug product [38].

Gas chromatography-mass spectrometry analysis of bk-2C-B reveals significant analytical considerations, particularly regarding thermal stability and artifactual product formation. Underivatized bk-2C-B demonstrates propensity for thermal decomposition in the gas chromatographic injection port, leading to formation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and pyrazine dimers [1] [2]. This thermal instability necessitates careful analytical protocols to distinguish authentic sample components from analytical artifacts.

The electron ionization mass spectrum of bk-2C-B exhibits characteristic fragmentation patterns dominated by bromine isotope effects. The molecular ion peak at m/z 274 appears with low relative intensity (approximately 5%), accompanied by the characteristic [M+2]+ isotope peak reflecting the ⁷⁹Br/⁸¹Br isotope pattern [1] [3]. Primary fragmentation pathways include loss of the amino group (m/z 258), formaldehyde elimination (m/z 244), and sequential methoxy group losses producing fragment ions at m/z 227 and m/z 212 [1].

Derivatization protocols significantly enhance analytical performance and reduce artifactual formation. Treatment with 2,2,2-trichloroethyl chloroformate produces highly informative mass spectra with improved chromatographic properties [1] [3]. The derivatized compound exhibits enhanced thermal stability and provides characteristic fragmentation patterns that facilitate unambiguous identification. Retention time reproducibility improves substantially following derivatization, with relative standard deviations typically below 2% across multiple analytical runs [1].

High-Resolution Liquid Chromatography-Mass Spectrometry

High-resolution liquid chromatography-mass spectrometry employing Orbitrap technology provides exceptional analytical capabilities for bk-2C-B characterization. Electrospray ionization in positive mode generates protonated molecular ions [M+H]⁺ at m/z 275.0126 with mass accuracy typically exceeding 2.5 parts per million [1] [3]. The high-resolution mass spectrometric approach enables accurate elemental composition determination and confident structural assignment.

Collision-induced dissociation experiments reveal systematic fragmentation pathways characteristic of the substituted cathinone structure. Primary product ions include m/z 258.0101 ([M+H-NH₃]⁺), m/z 243.0015 ([M+H-CH₂O-NH₂]⁺), and m/z 227.9778 ([M+H-OCH₃-NH₂]⁺) [1] [4]. The isotopic fine structure analysis confirms the presence of bromine through characteristic isotope patterns, with the [M+2+H]⁺ ion appearing at m/z 277.0106 with approximately equal intensity to the monoisotopic peak [1].

Chromatographic separation employs reversed-phase conditions with gradient elution systems. Typical mobile phase compositions utilize water-acetonitrile gradients with formic acid modification to enhance electrospray ionization efficiency [4]. Retention times for bk-2C-B range from 8.5 to 12.3 minutes depending on gradient conditions and column specifications [4] .

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of molecular connectivity and stereochemistry. Proton nuclear magnetic resonance spectra of bk-2C-B hydrochloride in deuterated dimethyl sulfoxide reveal characteristic aromatic signals at δ 7.21 and 7.20 parts per million corresponding to the benzene ring protons at positions 3 and 6 [2] [6]. The methoxy group protons appear as distinct singlets at δ 3.95 and 3.93 parts per million, reflecting the different chemical environments of the 2- and 5-position substituents [2].

The aminomethyl protons adjacent to the carbonyl group resonate at δ 4.18 parts per million as a singlet, consistent with the ketone α-position [2] [7]. In the hydrochloride salt form, the amino group protons appear as a broad singlet at δ 8.15 parts per million due to rapid exchange with the acidic medium [6]. Integration ratios confirm the expected stoichiometry with aromatic protons integrating for two hydrogens, methoxy groups for six hydrogens total, and the aminomethyl group for two hydrogens [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework. The carbonyl carbon appears at δ 194.2 parts per million, characteristic of aromatic ketones [2] [6]. Aromatic carbons resonate between δ 108.9 and 150.2 parts per million, with the quaternary carbons bearing methoxy substituents appearing most downfield [2]. Methoxy carbons appear at δ 56.4 and 56.3 parts per million, while the aminomethyl carbon resonates at δ 45.1 parts per million [2].

X-ray Crystallography for Salt Form Identification

X-ray crystallographic analysis provides unambiguous identification of salt forms and polymorphic variants of bk-2C-B. Single crystal diffraction studies reveal that commercially obtained bk-2C-B frequently exists as mixed halide salts containing both chloride and bromide counterions [2] [7]. The pure hydrochloride salt crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.123 Å, b = 12.456 Å, c = 11.789 Å, and β = 98.34° [2].

Structural analysis demonstrates extensive hydrogen bonding networks stabilizing the crystal lattice. Primary intermolecular interactions include N-H···Cl⁻ hydrogen bonds between protonated amino groups and chloride anions, with bond distances ranging from 3.18 to 3.25 Å [2] [7]. Secondary C-H···O hydrogen bonds involving methoxy oxygen atoms provide additional lattice stabilization with typical distances of 3.42 to 3.58 Å [7].

Polymorphic analysis reveals distinct crystal forms for pure hydrochloride versus mixed halide salts. The mixed chloride/bromide salt adopts a similar monoclinic structure with slightly altered unit cell parameters (a = 8.098 Å, b = 12.523 Å, c = 11.812 Å) [2] [7]. Powder diffraction patterns enable rapid discrimination between polymorphic forms, with characteristic peak positions at 2θ values of 12.8°, 18.4°, and 25.7° for the pure hydrochloride form [7].